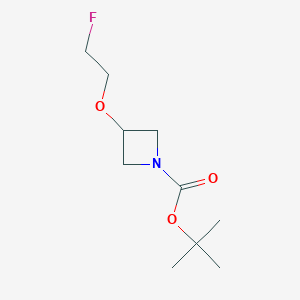
tert-Butyl 3-(2-fluoroethoxy)azetidine-1-carboxylate
Vue d'ensemble
Description
“tert-Butyl 3-(2-fluoroethoxy)azetidine-1-carboxylate” is a chemical compound with the formula C10H18FNO3 . It is used for research purposes .
Synthesis Analysis
The synthesis of “this compound” involves two stages . In the first stage, sodium hydride is added to a solution of tert-butyl 3-hydroxyazetidine-1-carboxylate in N,N-dimethyl-formamide under ice cooling . In the second stage, 2-fluoroethyl bromide is added and the mixture is stirred at varying temperatures for several hours .Applications De Recherche Scientifique
Synthesis and Structural Modifications
Azetidines, including tert-Butyl 3-(2-fluoroethoxy)azetidine-1-carboxylate derivatives, are significant in the field of medicinal chemistry for their applications as versatile building blocks. These compounds are instrumental in synthesizing a variety of azetidine-3-carboxylic acid derivatives. For instance, protected 3-haloazetidines are prepared on a gram-scale through a strain-release reaction and are further utilized to create high-value azetidine-3-carboxylic acid derivatives, showcasing the compound's role in diverse synthetic pathways (Ji et al., 2018).
Advanced Synthesis Techniques
Advanced synthesis techniques employing this compound have led to the development of novel compounds and intermediates. For instance, tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, a compound related to azetidines, has been synthesized through efficient and scalable routes. These compounds are essential for further selective derivation, providing a convenient entry point to novel compounds that offer chemical space complementary to traditional piperidine ring systems (Meyers et al., 2009).
Catalysis and Ring Expansion
This compound and its derivatives also play a crucial role in catalysis and ring expansion processes. Research has shown that the [Rh(CO)2Cl]2-catalyzed carbonylative ring expansions of N-tert-butyl-2-phenylaziridine yield 2-azetidinone, highlighting the importance of azetidines in catalysis and synthetic chemistry. The reaction's regioselectivity and the unreactivity of certain aziridines are determined by the degree of activation of the breaking C-N bond in the initial aziridine-Rh(CO)2Cl complex, indicating the compound's pivotal role in fine-tuning chemical reactions (Ardura et al., 2006).
Propriétés
IUPAC Name |
tert-butyl 3-(2-fluoroethoxy)azetidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18FNO3/c1-10(2,3)15-9(13)12-6-8(7-12)14-5-4-11/h8H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYMMRKNPFDAJJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)OCCF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-Bromo-7-chloro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B1382013.png)
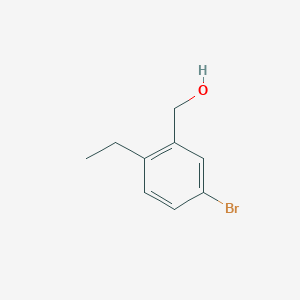

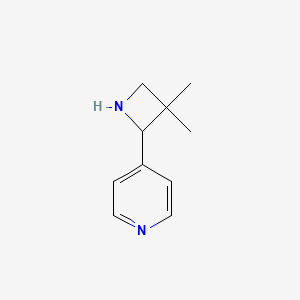
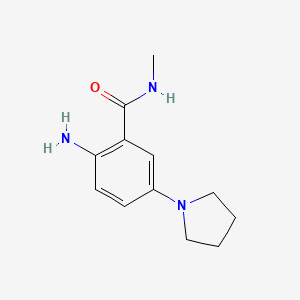
![1-Benzylimidazo[4,5-c]pyridin-4-amine](/img/structure/B1382026.png)


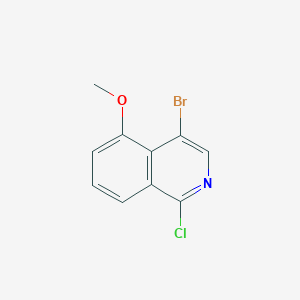
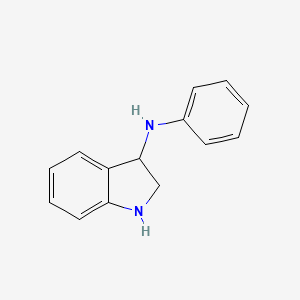
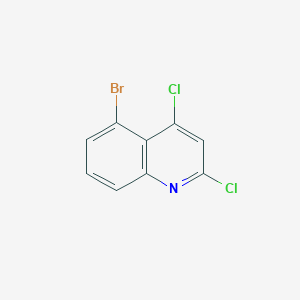
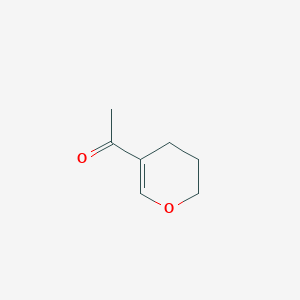
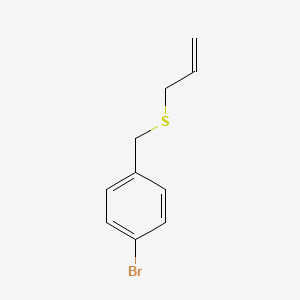
![5-Azaspiro[2.4]heptane-1-carboxylic acid hydrochloride](/img/structure/B1382036.png)
